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molecular formula C12H10S2 B8623584 3-(Phenylsulfanyl)benzene-1-thiol CAS No. 1833-12-1

3-(Phenylsulfanyl)benzene-1-thiol

Cat. No. B8623584
M. Wt: 218.3 g/mol
InChI Key: CASHBDPXJJBIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06191080B1

Procedure details

436 g of m-phenylmercapto thiophenol and 78 g of potassium hydroxide were dissolved in 500 ml of N-methyl-2-pyrrolidone, then 376 g of m-chlorophenyl phenylsulfide was added and the resultant mixture was heated to 170° C. After removing the water content, 20 g of cuprous chloride was added and heated to 210° C. and maintained at that temperature for 10 hours while stirring. After the reaction was over, the product was treated by the method as in Example Z-1 and bis(m-phenylmercaptophenyl)sulfide was obtained as a fraction at 255° C.-265° C./5 Torr by vacuum distillation.
Quantity
436 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
m-chlorophenyl phenylsulfide
Quantity
376 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8]2[CH:9]=[C:10]([SH:14])[CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].Cl[C:18]1[C:19](C2C=CC=CC=2)=[C:20]([S:24][C:25]2[CH:30]=[CH:29][CH:28]=[C:27](Cl)[C:26]=2C2C=CC=CC=2)[CH:21]=[CH:22][CH:23]=1>CN1CCCC1=O>[C:1]1([S:7][C:8]2[CH:9]=[C:10]([S:14][C:29]3[CH:28]=[CH:27][CH:26]=[C:25]([S:24][C:20]4[CH:21]=[CH:22][CH:23]=[CH:18][CH:19]=4)[CH:30]=3)[CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
436 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC=1C=C(C=CC1)S
Name
Quantity
78 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
m-chlorophenyl phenylsulfide
Quantity
376 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)SC1=C(C(=CC=C1)Cl)C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the water content, 20 g of cuprous chloride
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC=1C=C(C=CC1)SC1=CC(=CC=C1)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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